molecular formula C11H11BrO2 B3131984 6-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 362027-09-6

6-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B3131984
CAS No.: 362027-09-6
M. Wt: 255.11 g/mol
InChI Key: AGDXYXYEJYKZQK-UHFFFAOYSA-N
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Description

6-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is a useful research compound. Its molecular formula is C11H11BrO2 and its molecular weight is 255.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Overview of Research Applications

6-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is a compound that may not have direct, widely-reported applications in its exact form within the accessible scientific literature. However, exploring the broader context of related brominated compounds and methoxy-substituted chemicals provides insight into potential research areas and applications. Brominated compounds are extensively studied for their environmental impact, toxicity, and as intermediates in organic synthesis. Methoxy-substituted compounds, similarly, have significance in medicinal chemistry and materials science.

Environmental and Analytical Chemistry

Brominated flame retardants (BFRs) and related compounds, such as 2,4,6-tribromophenol, have been the subject of environmental studies due to their persistence and potential toxic effects. These studies often focus on their occurrence, toxicity, and degradation in the environment. For example, Koch and Sures (2018) reviewed the environmental concentrations and toxicology of 2,4,6-tribromophenol, highlighting its ubiquity and the gaps in knowledge regarding its behavior and impact in ecosystems (Koch & Sures, 2018). Analytical methods for detecting brominated compounds, including those related to this compound, are crucial for environmental monitoring and research. Hites (2008) discussed the mass spectrometry of polybrominated diphenyl ethers and their methoxy derivatives, underscoring the importance of accurate analytical techniques for environmental assessment (Hites, 2008).

Pharmacology and Bioactive Compounds

The methoxy group, as part of a compound's structure, can significantly influence its pharmacological properties. Scopoletin and osthole are examples of naturally occurring compounds with methoxy groups that exhibit various biological activities. Antika et al. (2022) and Zhang et al. (2015) reviewed the bioactivities, including antioxidant, antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, of scopoletin and osthole, respectively. These reviews demonstrate the diverse potential applications of methoxy-substituted compounds in developing new therapeutic agents (Antika et al., 2022); (Zhang et al., 2015).

Properties

IUPAC Name

6-bromo-7-methoxy-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDXYXYEJYKZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCCC(=O)C2=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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